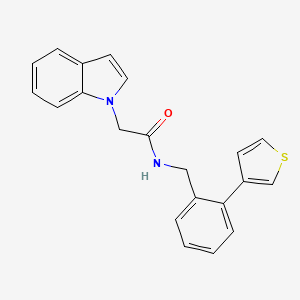

2-(1H-indol-1-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide

Descripción

2-(1H-Indol-1-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide is a synthetic acetamide derivative featuring an indole moiety substituted at the 1-position and a benzyl group substituted with a thiophen-3-yl group at the ortho position. Indole-containing acetamides are pivotal in medicinal and organic chemistry due to their structural similarity to natural alkaloids and their versatility as intermediates for nitrogen heterocycles . The compound’s structural complexity, including the indole-thiophene hybrid system, positions it as a candidate for studying structure-activity relationships (SAR) in drug discovery, particularly in targeting inflammatory or neurological pathways .

Propiedades

IUPAC Name |

2-indol-1-yl-N-[(2-thiophen-3-ylphenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2OS/c24-21(14-23-11-9-16-5-2-4-8-20(16)23)22-13-17-6-1-3-7-19(17)18-10-12-25-15-18/h1-12,15H,13-14H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGKKESZQIJVCSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2CC(=O)NCC3=CC=CC=C3C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-1-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide typically involves the following steps:

Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Formation of the Thiophene Moiety: Thiophene rings can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

Coupling of Indole and Thiophene: The indole and thiophene moieties are then coupled through a series of reactions, often involving halogenation and subsequent nucleophilic substitution.

Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage, typically through the reaction of an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

2-(1H-indol-1-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could yield alcohols or amines.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds with similar structural characteristics to 2-(1H-indol-1-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide exhibit significant anticancer properties. The indole ring system is known for its ability to interact with biological targets involved in cancer progression. For instance, studies have shown that derivatives of indole can inhibit tumor growth and induce apoptosis in cancer cells .

Case Study:

In a recent study, a series of indole derivatives were synthesized and evaluated for their anticancer activity against various cancer cell lines. The results demonstrated that compounds featuring the indole-thiophene combination displayed enhanced cytotoxicity compared to their analogs lacking this moiety .

Neuroprotective Effects

The compound's potential neuroprotective effects are also noteworthy. Indole derivatives have been linked to neuroprotection through mechanisms such as the modulation of neurotransmitter systems and reduction of oxidative stress. This makes them promising candidates for treating neurodegenerative diseases .

Case Study:

A study highlighted the neuroprotective effects of indole-based compounds in models of Alzheimer's disease. The findings suggested that these compounds could reduce amyloid-beta aggregation and improve cognitive function in treated animals .

Organic Electronics

The unique electronic properties of thiophene-containing compounds make them suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into polymer matrices has been explored for enhancing charge transport and device efficiency .

Data Table: Properties of Indole-Thiophene Compounds in Organic Electronics

| Compound Name | Application | Key Properties |

|---|---|---|

| This compound | OLEDs | High electron mobility |

| Thiophene-Indole Copolymer | OPVs | Enhanced light absorption |

| Indole Derivative | Field-effect transistors | Improved charge carrier mobility |

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown promise as an inhibitor of cyclooxygenase enzymes, which play a crucial role in inflammation and pain signaling .

Case Study:

In vitro studies demonstrated that the compound could effectively inhibit cyclooxygenase activity, leading to reduced inflammatory responses in cellular models. This suggests potential therapeutic applications in treating inflammatory diseases .

Mecanismo De Acción

The mechanism by which 2-(1H-indol-1-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its indole and thiophene moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-(1H-indol-1-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide and analogous compounds:

Structural Features

- Indole Substitution : The target compound’s indole is substituted at the 1-position, unlike , and 5, where indole-3-yl derivatives dominate. This positional difference may alter electronic properties and binding interactions .

- Thiophene vs. Other Aromatic Systems : The thiophen-3-yl group (target compound) contrasts with phenyl () or trifluoromethoxy benzyl (). Thiophene’s electron-rich nature could enhance π-stacking in biological targets compared to phenyl .

- Hybrid Systems: and feature fused heterocycles (e.g., thiazolidinone-indole), which introduce additional hydrogen-bonding and steric effects absent in the target compound .

Physicochemical Properties

- Solubility : The tert-butyl group in ’s compound 3o likely increases lipophilicity, whereas the target compound’s thiophene-benzyl system may balance hydrophobicity and aromatic solubility .

- Crystallinity : highlights that indole-3-yl acetamides crystallize in orthorhombic systems (P2₁2₁2₁), suggesting the target compound’s indole-1-yl substitution could lead to distinct packing arrangements .

Pharmacological Activity

- Electron-Withdrawing Effects : The trifluoromethoxy group in ’s compound 16 may confer metabolic resistance, whereas the target compound’s lack of such groups could result in faster clearance .

Actividad Biológica

2-(1H-indol-1-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide is a synthetic compound that incorporates both indole and thiophene moieties. This combination suggests potential biological activities, including antimicrobial and anticancer properties. This article reviews various studies and findings regarding the biological activity of this compound, highlighting its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

IUPAC Name : 2-indol-1-yl-N-[(2-thiophen-3-ylphenyl)methyl]acetamide

Molecular Features :

- Indole Moiety : Known for its diverse biological activities.

- Thiophene Moiety : Contributes to the compound's chemical reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves:

- Formation of Indole : Using Fischer indole synthesis.

- Formation of Thiophene : Via Paal-Knorr synthesis.

- Coupling Reaction : Indole and thiophene are coupled through nucleophilic substitution reactions.

Antimicrobial Activity

Recent studies have indicated that compounds with indole and thiophene structures exhibit significant antimicrobial properties. For example, derivatives similar to this compound have shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.88 µg/mm² |

| Escherichia coli | 0.44 µg/mm² |

| Pseudomonas aeruginosa | 0.22 µg/mm² |

These results suggest that the compound may be a promising candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been explored in various models. A notable study demonstrated that related compounds significantly inhibited tumor growth in xenograft models:

| Compound | Tumor Growth Suppression (%) |

|---|---|

| 2-chloro-3-(1-benzyl indol-3-yl)quinoxaline | 100 ± 0.3% |

This indicates a strong potential for this class of compounds in cancer therapy .

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed that the compound interacts with specific molecular targets such as enzymes or receptors, modulating various biochemical pathways. The presence of the indole ring may facilitate interactions with biological membranes and proteins, enhancing its bioactivity .

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

- Study on Antiviral Properties : Indole derivatives have been shown to inhibit viral replication in vitro, suggesting potential applications in antiviral drug development .

- Cancer Xenograft Studies : Compounds structurally related to the target compound demonstrated significant tumor suppression in animal models, indicating robust anticancer activity .

Q & A

Basic Research Questions

Q. What are the critical steps for optimizing the synthesis of 2-(1H-indol-1-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide?

- Methodological Answer : The synthesis involves multi-step reactions requiring precise control of temperature (typically 60–80°C), solvent selection (polar aprotic solvents like DMF or DMSO), and reaction time (6–24 hours). Key steps include alkylation of the indole nitrogen, coupling with thiophene-containing benzylamine, and final acetylation. Monitoring via Thin Layer Chromatography (TLC) and High Performance Liquid Chromatography (HPLC) ensures intermediate purity .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying backbone connectivity and substituent positions. Mass Spectrometry (MS) confirms molecular weight, while Infrared (IR) spectroscopy identifies functional groups (e.g., acetamide C=O stretch at ~1650 cm⁻¹). Purity is assessed via HPLC with UV detection at 254 nm .

Q. What in vitro assays are recommended for preliminary biological activity screening?

- Methodological Answer : Standard assays include:

- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) using recombinant proteins.

- Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7).

- Receptor binding : Radioligand displacement studies for GPCRs or nuclear receptors .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., buffer pH, serum content). Standardize protocols by:

- Using identical cell lines (authenticated via STR profiling).

- Validating compound solubility (e.g., DMSO concentration ≤0.1%).

- Replicating under controlled oxygen levels (normoxia vs. hypoxia) .

Q. What strategies mitigate side reactions during the synthesis of thiophene-indole hybrids?

- Methodological Answer : Common side products (e.g., over-alkylated indoles) are minimized by:

- Slow addition of alkylating agents (e.g., benzyl halides) at 0°C.

- Using bulky bases (e.g., DBU) to reduce nucleophilic substitution at unintended sites.

- Purifying intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How can molecular docking and dynamics improve structure-activity relationship (SAR) studies?

- Methodological Answer :

Docking : Use software like AutoDock Vina to predict binding poses in target proteins (e.g., EGFR or COX-2). Validate with experimental IC₅₀ values.

MD Simulations : Run 100-ns trajectories (GROMACS) to assess ligand-protein stability and identify key residues (e.g., hydrogen bonds with acetamide groups) .

Q. What advanced spectroscopic methods address challenges in characterizing regioisomeric impurities?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Differentiates between indole N1 vs. C3 substitution patterns.

- High-Resolution Mass Spectrometry (HRMS) : Resolves isotopic patterns of impurities (e.g., Cl vs. CH₃ adducts).

- X-ray Crystallography : Provides unambiguous confirmation of regiochemistry in crystalline derivatives .

Q. How do pharmacokinetic properties influence in vivo efficacy despite promising in vitro results?

- Methodological Answer : Poor bioavailability may stem from:

- Low solubility : Address via salt formation (e.g., hydrochloride) or nanoformulation.

- Rapid metabolism : Use LC-MS/MS to identify metabolites in hepatocyte incubations. Adjust the structure (e.g., fluorination) to block CYP450 oxidation sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.